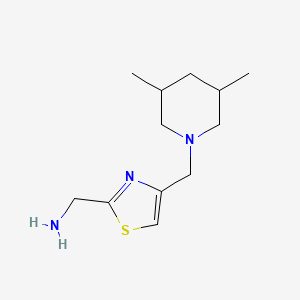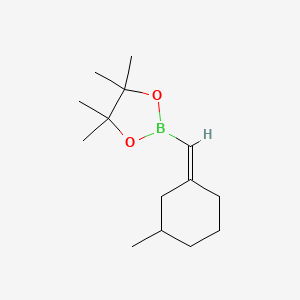
(Z)-4,4,5,5-Tetramethyl-2-((3-methylcyclohexylidene)methyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical structure and reactivity This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms within a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes using transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound can be used as a reagent for the borylation of arenes.
Hydroboration: It participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions
Rhodium Catalysts: Used in hydroboration reactions.
Palladium Catalysts: Employed in borylation reactions.
Copper Catalysts: Utilized in coupling reactions with aryl iodides.
Major Products Formed
Pinacol Benzyl Boronate: Formed from the borylation of alkylbenzenes.
Aryl Boronates: Produced from coupling reactions with aryl iodides.
Chiral Allenyl Boronates: Resulting from asymmetric hydroboration of 1,3-enynes.
科学的研究の応用
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-oxygen and boron-carbon bonds. This reactivity is harnessed in various catalytic processes, including hydroboration and borylation reactions .
類似化合物との比較
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-3-methylcyclohexylidene]methyl}-1,3,2-dioxaborolane stands out due to the presence of the cyclohexylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in selective catalytic processes and the synthesis of complex organic molecules.
特性
分子式 |
C14H25BO2 |
|---|---|
分子量 |
236.16 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(Z)-(3-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11-7-6-8-12(9-11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10- |
InChIキー |
OZDCAVUFYQXMMS-BENRWUELSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCC(C2)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


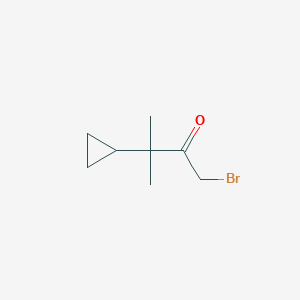

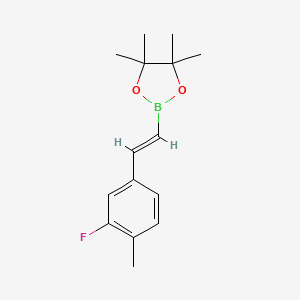
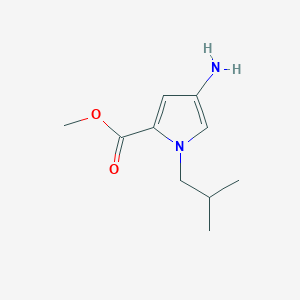
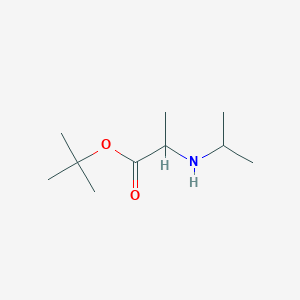


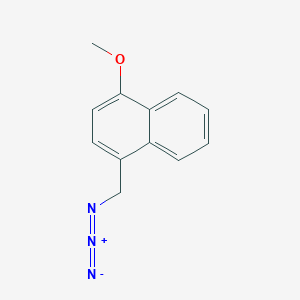
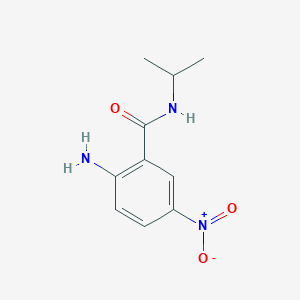
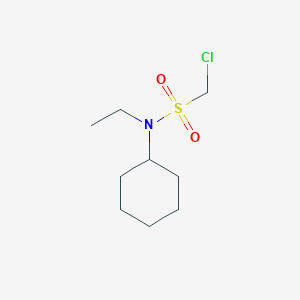
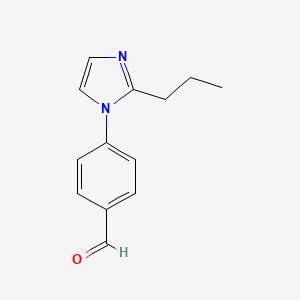
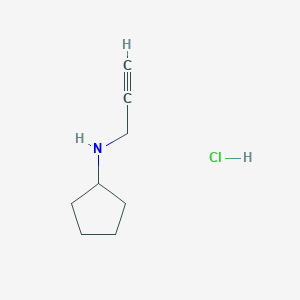
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
